Dimethyl 2-(phenylsulfanyl)benzene-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(phenylsulfanyl)benzene-1,4-dicarboxylate is an organic compound with the molecular formula C16H14O4S It is a derivative of benzene, featuring a phenylsulfanyl group and two ester groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(phenylsulfanyl)benzene-1,4-dicarboxylate typically involves the esterification of 2-(phenylsulfanyl)benzene-1,4-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(phenylsulfanyl)benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Formation of dimethyl 2-(phenylsulfonyl)benzene-1,4-dicarboxylate.
Reduction: Formation of dimethyl 2-(phenylsulfanyl)benzene-1,4-dimethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Dimethyl 2-(phenylsulfanyl)benzene-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of dimethyl 2-(phenylsulfanyl)benzene-1,4-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The phenylsulfanyl group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which can influence the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Dimethyl benzene-1,2-dicarboxylate: Similar structure but with ester groups at different positions on the benzene ring.
Dimethyl 2,3-dicarboxylate: Lacks the phenylsulfanyl group, resulting in different chemical properties and reactivity.
Dimethyl 2-(phenylsulfonyl)benzene-1,4-dicarboxylate: Oxidized form of the compound with a sulfone group instead of a sulfanyl group.
Uniqueness
Dimethyl 2-(phenylsulfanyl)benzene-1,4-dicarboxylate is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
67666-81-3 |
---|---|
Molecular Formula |
C16H14O4S |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
dimethyl 2-phenylsulfanylbenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C16H14O4S/c1-19-15(17)11-8-9-13(16(18)20-2)14(10-11)21-12-6-4-3-5-7-12/h3-10H,1-2H3 |
InChI Key |
MLRGMHKBEWULAL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.